(Z)-3-Bromoacrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

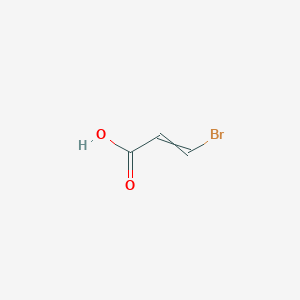

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromoprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAWTYXNXPEWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306703 | |

| Record name | 3-bromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-92-3 | |

| Record name | 3-bromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of α,β Unsaturated Carboxylic Acids in Contemporary Organic Synthesis

α,β-Unsaturated carboxylic acids are a fundamental class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid functional group. wikipedia.org This structural motif is prevalent in a wide array of biologically active natural products and pharmaceutical agents. chemistryviews.org Their importance in organic synthesis stems from their ability to undergo a variety of chemical transformations, serving as versatile precursors for the synthesis of more complex molecular architectures. wikipedia.orgchemistryviews.org

The conjugated system in α,β-unsaturated carboxylic acids renders them susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. wikipedia.orgchemimpex.com This reactivity is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, further expanding their synthetic utility.

Traditional methods for synthesizing α,β-unsaturated carboxylic acids, such as the Wittig or Horner–Wadsworth–Emmons reactions, often generate stoichiometric amounts of byproducts, which can complicate large-scale preparations. chemistryviews.org This has driven the development of more efficient and atom-economical synthetic routes, including copper-catalyzed carboxylation of alkynes with carbon dioxide. chemistryviews.orgorganic-chemistry.org The continued interest in these compounds is also fueled by their application in polymerization reactions, leading to the production of polyacrylate plastics and other advanced materials. wikipedia.orgrsc.orgmtu.edu

Distinctive Chemical Reactivity and Stereochemical Aspects of Z 3 Bromoacrylic Acid

(Z)-3-Bromoacrylic acid, with the chemical formula C₃H₃BrO₂, possesses a unique combination of functional groups that dictate its chemical behavior. biosynth.com The "Z" configuration denotes that the bromine atom and the carboxylic acid group are positioned on the same side of the double bond, which significantly influences its stereochemistry and reactivity. cymitquimica.com This specific arrangement distinguishes it from its (E)-isomer and is crucial for its role in stereoselective synthesis. cymitquimica.compnas.org

The presence of the bromine atom enhances the electrophilic character of the molecule, making it an excellent intermediate in various organic reactions. chemimpex.com It readily participates in nucleophilic substitution and addition reactions, including Michael additions, allowing for the construction of complex molecular frameworks. chemimpex.com The vinyl bromide moiety can participate in a range of cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the formation of new carbon-carbon bonds with retention of the "Z" stereochemistry. This stereospecificity is a highly valued attribute in the synthesis of specific isomers of target molecules.

The carboxylic acid group provides a handle for further functionalization and imparts solubility in polar solvents. cymitquimica.com It can also participate in reactions such as esterification and amidation. The interplay between the vinyl bromide and the carboxylic acid on the same side of the double bond can lead to unique intramolecular cyclization pathways, which have been exploited in the synthesis of heterocyclic compounds.

Overview of Key Research Trajectories and Academic Contributions for Z 3 Bromoacrylic Acid

Stereoselective Synthesis of this compound

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the double bond. Various methods have been developed to achieve high selectivity for the desired Z-isomer, primarily through the manipulation of propiolic acid.

The direct hydrohalogenation of propiolic acid represents the most straightforward approach to 3-bromoacrylic acid. The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

One effective method for achieving high Z-selectivity is the reaction of propiolic acid with lithium bromide in acetic acid. This method provides a stereospecific route to this compound. rsc.org A similar approach using other lithium halides has also been reported to be effective for producing the corresponding (Z)-3-halo-propenoic acids. rsc.orgrsc.org

Another reported method involves refluxing propiolic acid in concentrated aqueous hydrobromic acid (48% HBr). semanticscholar.org While the stereochemical outcome was not initially specified, related studies on the hydroiodination of propiolic acid show that reaction with aqueous HI at elevated temperatures initially forms the Z-isomer as the kinetic product. researchgate.net This suggests that direct hydrobromination under similar conditions likely favors the formation of this compound.

Table 1: Synthesis of this compound via Halogenation of Propiolic Acid

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| Propiolic acid, LiBr, Acetic Acid | Not specified | This compound | rsc.org |

Beyond direct hydrohalogenation, novel synthetic strategies have been developed to ensure high selectivity for the Z-isomer, highlighting its importance in stereoselective synthesis. The use of this compound as a precursor in the synthesis of complex natural products like cryptoconcatone I underscores the need for reliable and highly stereoselective synthetic routes. nih.gov

The reaction involving lithium halides in acetic acid stands as a significant development, offering a stereospecific pathway that avoids the formation of the undesired E-isomer. rsc.orgacs.org This method is advantageous as it provides direct access to the desired (Z)-halo-propenoic acids from readily available starting materials. rsc.org The utility of this compound and its esters in palladium-catalyzed cross-coupling reactions further emphasizes the importance of these selective synthetic methods. pnas.orgpnas.org

Targeted Synthesis of Related Brominated Acrylic and Propionic Acid Analogs for Comparative Studies

The synthesis of related brominated acrylic and propionic acid analogs is important for comparative biological and chemical studies. These analogs provide insight into structure-activity relationships and reaction mechanisms.

A key related compound, 2,3-dibromopropionic acid, is readily synthesized by the bromination of acrylic acid. google.com This saturated analog can be further converted to its acyl chloride, 2,3-dibromopropionyl chloride, using thionyl chloride, providing a useful intermediate for various synthetic applications. google.com

Other analogs, such as α-bromoacrylic acid esters, can be prepared through a one-pot synthesis, which can then be converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary amines.

Table 3: Synthesis of Brominated Propionic Acid Analogs

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Acrylic Acid | 1. Br₂ 2. Thionyl Chloride | 2,3-Dibromopropionyl chloride | google.com |

These synthetic methodologies provide a robust toolkit for chemists to access this compound and its derivatives with high stereochemical control, enabling their use in the targeted synthesis of complex and biologically relevant molecules.

Exploration of Electrophilic Properties and Nucleophilic Addition Mechanisms

The chemical reactivity of this compound is largely defined by its electrophilic character. The electron-withdrawing nature of both the carboxylic acid group and the bromine atom polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by nucleophiles. This reactivity is central to its application in constructing more complex molecular architectures. smolecule.com

The conjugate addition of nucleophiles to the activated alkene of this compound, known as the Michael addition, is a cornerstone of its synthetic utility. wikipedia.org This reaction allows for the formation of a new carbon-nucleophile bond at the β-position, creating a saturated propionic acid derivative. The general mechanism involves the attack of a soft nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate. masterorganicchemistry.com

A variety of nucleophiles can act as Michael donors in reactions with acrylic acid derivatives. Research has demonstrated the successful addition of nitrogen, sulfur, and carbon nucleophiles. For instance, the Michael addition of secondary cyclic amines to α-bromoacrylic acid esters has been shown to be an effective method for synthesizing α-bromo-substituted β-amino acid esters. researchgate.net Among the amines tested, morpholine (B109124) was found to be particularly suitable for this transformation. researchgate.net Similarly, thiols are excellent nucleophiles for this purpose due to the high nucleophilicity of the thiolate anion, leading to the formation of β-thioether derivatives. researchgate.net Carbon nucleophiles, such as those derived from malonates and other β-dicarbonyl compounds, are also widely used to form new carbon-carbon bonds. organic-chemistry.org The synthesis of β-amino acids, important building blocks for pharmaceuticals, can be achieved through these Michael addition pathways. nih.govhilarispublisher.commdpi.com

The table below summarizes the outcomes of Michael additions with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type | Significance |

| Nitrogen (Amine) | Morpholine | α-Bromo-β-aminopropionate | Synthesis of β-amino acids researchgate.net |

| Sulfur (Thiol) | Benzylthiol | 3-(Benzylthio)-2-bromopropanoic acid | Formation of C-S bonds srce.hr |

| Carbon (Enolate) | Diethyl malonate | 2-Bromo-4,4-bis(ethoxycarbonyl)butanoic acid | Formation of C-C bonds wikipedia.org |

This table is illustrative, based on the known reactivity of α,β-unsaturated systems with various nucleophiles.

Furthermore, the bromine atom itself can be a site of reactivity. While direct nucleophilic substitution of the vinyl bromide is difficult, it can be achieved under specific conditions or through transition metal catalysis. Another significant reaction mode involves its interaction with biological nucleophiles. This compound has been identified as a potent irreversible inhibitor of certain dehalogenase enzymes. biosynth.com In this context, nucleophilic residues in the enzyme's active site attack the compound, leading to the formation of a covalent bond and inactivation of the enzyme. biosynth.com This highlights a distinct mode of reactivity with significant biological implications.

Elucidation of Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis has unlocked novel pathways for the transformation of this compound, enabling the construction of complex and sterically demanding structures with high degrees of selectivity.

As a vinyl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. wikipedia.orgwikipedia.orgwikipedia.org These reactions are fundamental tools for forming carbon-carbon bonds. A critical aspect of these transformations is the preservation of the double bond's stereochemistry.

The Mizoroki-Heck reaction, which couples the vinyl halide with an alkene, has been studied with derivatives of this compound. wikipedia.orglibretexts.orgmdpi.com In one study, enamides derived from o-iodobenzoic acid and this compound were shown to undergo a palladium-catalyzed intramolecular Heck reaction. researchgate.net This reaction proceeded via a regiospecific exo-trig cyclization to produce spirocyclic products in good to excellent yields, demonstrating the utility of this substrate in complex cyclizations. researchgate.net The addition of tetraethylammonium (B1195904) chloride was found to prevent double bond isomerization in the product, highlighting the ability to control and maintain stereoisomeric purity under tuned reaction conditions. researchgate.net

While specific examples for Suzuki and Sonogashira couplings of this compound itself are less commonly detailed, the well-established mechanisms for these reactions with other vinyl bromides suggest its high potential. organic-chemistry.orgorganic-chemistry.org The Suzuki coupling would involve an organoboron reagent, while the Sonogashira coupling uses a terminal alkyne. wikipedia.orgwikipedia.org In both cases, the catalytic cycle typically involves oxidative addition of the Pd(0) catalyst to the carbon-bromine bond, which is known to proceed with retention of stereochemistry for vinyl halides. wikipedia.org This stereospecificity is crucial for synthesizing geometrically defined products.

The table below outlines potential palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Mizoroki-Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted acrylic acid |

| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, Base | Aryl/Vinyl-substituted acrylic acid |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂, CuI, Amine Base | Alkynyl-substituted acrylic acid |

More advanced catalytic systems, such as those employing two different metals, can orchestrate complex cascade reactions. A notable example is the use of this compound in a "Pd-Cu" bimetallic cascade cyclization to synthesize γ-(Z)-alkylidenebutenolides, which are core structures in several natural products. This strategy involves the Sonogashira coupling of this compound with a terminal alkyne bearing a hydroxyl group. The palladium catalyst facilitates the C-C bond formation, while the copper co-catalyst also plays a role in activating the alkyne. Following the initial coupling, a subsequent intramolecular cyclization (lactonization) occurs, often promoted by the same catalytic system or by subsequent reaction conditions, to form the butenolide ring structure. This approach provides a flexible and efficient route to enantiopure γ-(Z)-alkylidenebutenolides, demonstrating the power of bimetallic catalysis to construct complex molecules from simple precursors like this compound.

Mechanistic Insights into Photoredox Catalysis and Radical-Mediated Reactions

Visible-light photoredox catalysis offers a mild and powerful alternative for generating reactive intermediates. This compound and related unsaturated acids have been employed in such transformations, particularly in radical-mediated cycloadditions.

In one study, this compound was used in a polar radical crossover cycloaddition (PRCC) reaction with oxidizable alkenes (like styrenes) to synthesize γ-butyrolactones. The proposed mechanism begins with the single-electron oxidation of the alkene by an excited photoredox catalyst (e.g., an acridinium (B8443388) salt). This generates a highly electrophilic alkene cation radical. The carboxylic acid of the bromoacrylic acid then adds to this cation radical, forming a new radical intermediate. This intermediate undergoes a 5-exo-trig radical cyclization onto the electron-deficient double bond of the acrylic acid moiety. The resulting carbon-centered radical is then quenched, for instance by a hydrogen atom transfer, to yield the final γ-butyrolactone product. This photoredox-catalyzed pathway provides a direct, catalytic route to valuable lactone structures from simple starting materials.

Characterization of Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism where a hydrogen atom is exchanged between two species. numberanalytics.comnumberanalytics.comnih.gov In the context of this compound and its derivatives, HAT processes are implicated in complex reaction cascades, often initiated by photoredox catalysis.

Recent studies have employed esters of this compound as radical acceptors, or "somophiles," in reactions designed for the C-H functionalization of other molecules, such as native sugars. chemrxiv.orgwiley.com In these intricate sequences, a radical is generated elsewhere in the reaction mixture, which then participates in an intramolecular HAT, typically a 1,6-HAT, to create a new carbon-centered radical on the sugar backbone. chemrxiv.org This newly formed radical subsequently adds to the electron-deficient double bond of the this compound ester.

The general mechanism common to these intramolecular HAT reactions involves several key steps: the generation of a radical precursor, initiation of the radical, regioselective HAT, and finally, the trapping of the resulting radical by a species like the bromoacrylate. sci-hub.se While these studies provide a framework for understanding the role of this compound as a participant in HAT-mediated reactions, they primarily focus on the substrate undergoing C-H functionalization. A detailed quantitative and kinetic characterization of the HAT process from the perspective of this compound itself remains an area for further investigation. The efficiency of these reactions is influenced by factors such as the thermodynamics of the HAT step, which is governed by the relative bond dissociation energies (BDEs) of the C-H bonds involved. numberanalytics.com

Understanding Halogen Atom Transfer (XAT) Pathways

Halogen Atom Transfer (XAT) is another critical radical process where a halogen atom is transferred from one molecule to another. sioc-journal.cnchemrxiv.org This pathway is particularly relevant for organohalogen compounds like this compound. The activation of a C-Br bond can proceed via XAT, generating a vinyl radical that can engage in subsequent bond-forming reactions.

In photoredox-catalyzed reactions involving esters of this compound, the proposed mechanism sometimes involves an initial XAT step. chemrxiv.orgwiley.com For instance, in the functionalization of sugars, a photoredox catalyst can initiate a sequence that leads to the formation of a key radical intermediate. This intermediate can then activate a tethered group on the sugar substrate through XAT. chemrxiv.org The resulting carbon-centered radical then proceeds through the HAT and addition sequence as described previously.

The feasibility of XAT is largely dependent on the bond dissociation energy of the carbon-halogen bond and the stability of the resulting radical. numberanalytics.com Computational studies on similar systems, such as the reaction of acetyl radical with alkyl halides, show that the energy barriers for XAT are influenced by the nature of the halogen and the alkyl group. rsc.org While these general principles apply, specific computational and kinetic data characterizing the XAT pathways for this compound are not extensively documented in the literature. Such studies would provide deeper insights into the thermodynamics and kinetics of bromine atom abstraction from this substrate, further elucidating its reactivity in radical-mediated transformations.

Quantitative Assessment of Stereochemical Control in Reactions Involving this compound

A significant aspect of the synthetic utility of this compound and its esters is the high degree of stereochemical control they offer in various transformations. The "Z" configuration of the double bond plays a crucial role in dictating the stereochemistry of the products, often with high fidelity.

Palladium-catalyzed cross-coupling reactions, in particular, highlight the stereospecificity of reactions involving (Z)-3-bromoacrylates. Research has demonstrated that these compounds can be used to synthesize complex, stereodefined conjugated dienoic and trienoic esters with excellent control over the geometry of the newly formed double bonds. pnas.org For example, the Negishi coupling of organozinc reagents with ethyl (Z)-β-bromoacrylate proceeds with high stereoselectivity. pnas.org

In one notable study, a series of stereoisomeric ethyl trideca-2,4,6-trienoates were synthesized. The process involved the hydrozirconation of (E)- or (Z)-3-decen-1-ynes followed by a palladium-catalyzed Negishi coupling with either ethyl (E)- or (Z)-β-bromoacrylate. When ethyl (Z)-3-bromoacrylate was used, it consistently led to the formation of products with a Z-configuration at the C2-C3 double bond, achieving isomeric purities of ≥98%. pnas.org

Another example of high stereochemical control is seen in Lu's lactonization protocol. The reaction of a propargyl alcohol derivative with this compound in the presence of a copper(I)/palladium(II) catalyst system furnished a stereochemically pure γ-(Z)-butenolide in good yield. sci-hub.se The absolute stereochemistry of the product was confirmed by single-crystal X-ray analysis, underscoring the retention of the Z-geometry throughout the cascade cyclization. sci-hub.se

Furthermore, in photoredox-mediated C-H functionalization reactions, the addition of a carbon-centered radical to the methyl ester of this compound followed by an addition-elimination mechanism resulted in the exclusive formation of a trans-configured alkene product. chemrxiv.org

The following table summarizes key research findings that quantitatively assess the stereochemical control in reactions involving this compound and its derivatives.

| Reaction Type | Reactants | Product | Yield (%) | Stereochemical Outcome/Purity | Reference |

| Pd-catalyzed Negishi Coupling | (E)-1-Alkenylzirconocene derivative, Ethyl (Z)-3-bromoacrylate | Ethyl (2Z,4E,6E)-trideca-2,4,6-trienoate | 85 | ≥98% isomeric purity | pnas.org |

| Pd-catalyzed Negishi Coupling | (Z)-1-Alkenylzirconocene derivative, Ethyl (Z)-3-bromoacrylate | Ethyl (2Z,4E,6Z)-trideca-2,4,6-trienoate | 85 | ≥98% isomeric purity | pnas.org |

| Lu's Lactonization | Propargyl alcohol derivative, this compound | γ-(Z)-Butenolide | 68 | Stereochemically pure (Z-isomer) | sci-hub.se |

| Radical Addition-Elimination | Sugar-derived C-radical, Methyl (Z)-3-bromoacrylate | C-functionalized sugar with trans-alkene | 33 | Exclusively trans-configured alkene | chemrxiv.org |

This quantitative data firmly establishes that the Z-geometry of the 3-bromoacrylic acid scaffold is reliably transferred to the product molecules in a variety of reaction types, making it a valuable building block for stereoselective synthesis.

Applications of Z 3 Bromoacrylic Acid in Complex Molecular Synthesis

Strategic Role in Pharmaceutical and Agrochemical Intermediate Synthesis

(Z)-3-Bromoacrylic acid serves as a key intermediate in the production of fine chemicals, including those for the pharmaceutical and agrochemical industries. cymitquimica.comchemimpex.com Its structure is a valuable scaffold for building more complex molecules. A notable application is in the synthesis of quinazoline (B50416) derivatives, which are investigated for their pharmaceutical potential.

For instance, this compound is a precursor in a multi-step synthesis of (Z)-N-(4-(3-chloro-4-fluorophenylamino)-7-(2-ethoxyethoxy)quinazolin-6-yl)-3-bromoacrylamide. The process involves first creating (Z)-3-bromoacryloyl chloride from this compound. This activated intermediate is then reacted with a quinazoline-based amine to form the final, complex compound, demonstrating the acid's role as a foundational component in constructing targeted pharmaceutical agents. google.com

Table 1: Synthesis of a Quinazoline-Based Pharmaceutical Intermediate

| Starting Material | Intermediate | Final Product |

|---|---|---|

| This compound | (Z)-3-Bromoacryloyl chloride | (Z)-N-(4-(3-chloro-4-fluorophenylamino)-7-(2-ethoxyethoxy)quinazolin-6-yl)-3-bromoacrylamide |

This table illustrates the synthetic pathway from this compound to a complex quinazoline derivative as described in patent literature. google.com

Contribution to Natural Product Total Synthesis

The precise geometry and reactive sites of this compound make it an excellent component for the total synthesis of complex natural products, particularly those containing specific unsaturated lactone frameworks.

This compound is instrumental in the synthesis of naturally occurring γ-(Z)-alkylidenebutenolides, a class of compounds known for their biological activities. researchgate.net Researchers have developed a "Pd-Cu" bimetallic cascade cyclization protocol that efficiently combines terminal alkynes with this compound to construct these frameworks. researchgate.net This methodology has been successfully applied to the total synthesis of several natural products, including versicolactones, goniobutenolides, and phomopsolidones. researchgate.net

A similar strategy was employed in the first asymmetric total synthesis of Cryptoconcatone I, a natural product that also features a γ-Z-butenolide moiety. researchgate.net The synthesis was achieved through a late-stage bimetallic cascade cyclization of an enantiopure terminal alkyne with this compound, highlighting the efficiency of this approach. researchgate.net

Table 2: Examples of Natural Products Synthesized Using this compound

| Natural Product Family | Key Reaction | Specific Example | Reference |

|---|---|---|---|

| Versicolactones | Pd-Cu Bimetallic Cascade Cyclization | Versicolactone A | researchgate.net |

| Cryptoconcatones | Bimetallic Cascade Cyclization | Cryptoconcatone I | researchgate.net |

This table showcases the application of this compound in the total synthesis of complex natural products via cascade cyclization reactions.

Directed Functionalization of Biologically Relevant Molecules

The reactivity of this compound and its simple esters allows for their use in the sophisticated, site-selective modification of complex biomolecules like carbohydrates and amino acids.

A significant advancement in synthetic chemistry is the ability to directly functionalize C-H bonds, which are typically unreactive. yale.edunih.gov A novel photoredox-mediated method achieves the site-selective C-H functionalization of unprotected sugars. chemrxiv.orgwiley.com In this protocol, the methyl or ethyl ester of this compound acts as a coupling partner (a "somophile") to append an olefinic functionality onto the carbohydrate skeleton. chemrxiv.orgwiley.com The reaction proceeds through a 1,6-hydrogen atom transfer (HAT) mechanism, providing a direct and scalable route to C-functionalized carbohydrate conjugates, which are relevant in pharmaceutical development. chemrxiv.orgwiley.com For example, this method has been used to functionalize derivatives of galactose and xylose. chemrxiv.org

Unnatural amino acids (UAAs) are crucial components in medicinal chemistry and drug design. qyaobio.combioascent.com The synthesis of precursors to these molecules is a key challenge. The site-selective C-H functionalization of carbohydrates provides a pathway to novel molecular scaffolds. While specific reagents like N,N-Boc-protected dehydroalanine (B155165) are used to create unconventional α-amino acid–carbohydrate conjugates wiley.com, the related use of ethyl (Z)-3-bromoacrylate in the same chemical system creates olefinic-functionalized sugars. wiley.com These modified sugars, bearing a reactive vinyl-bromide group, serve as versatile precursors for further synthetic transformations, opening pathways to complex structures that can be elaborated into a variety of derivatives, including those related to amino acids.

Bioconjugation is the process of linking biomolecules to other molecules, which is essential for creating advanced therapeutics like antibody-drug conjugates (ADCs) and developing diagnostic tools. chemimpex.comj-morphology.comsigmaaldrich.com this compound is utilized in bioconjugation reactions, where its function is to attach biomolecules to surfaces or other molecular entities. chemimpex.com This application is particularly valuable for improving drug delivery systems. chemimpex.com The reactivity of the acrylate (B77674) system allows it to form stable covalent bonds with nucleophilic residues on biomolecules, such as the cysteine thiol group. nih.gov While specific studies often highlight the utility of the analogous (Z)-3-iodoacrylic acid due to the iodine being an excellent leaving group, the underlying reactivity principle of the activated acrylic system is similar for this compound, making it a useful tool in the bioconjugation toolkit. chemimpex.com

Development of Precursors for Specialty Chemicals and Advanced Materials

This compound serves as a versatile and valuable building block in the synthesis of precursors for a wide array of specialty chemicals and advanced materials. chemimpex.com Its unique molecular architecture, featuring a carboxylic acid group, a carbon-carbon double bond with Z stereochemistry, and a reactive bromine atom, allows for a diverse range of chemical transformations. This trifunctional nature enables its incorporation into complex molecular frameworks, leading to the development of materials with tailored properties for specific applications. chemimpex.com

The reactivity of the bromine atom and the acrylic acid moiety makes this compound an important intermediate in the production of functionalized polymers and other specialty chemicals. chemimpex.com Its ability to participate in various reactions, such as nucleophilic substitutions and additions, facilitates the construction of intricate molecular structures. chemimpex.com

Synthesis of Functional Polymers

The vinyl group and the carboxylic acid functionality of this compound make it a suitable monomer for polymerization reactions, leading to the creation of functional polymers. These polymers can be designed to have specific characteristics for use in coatings, adhesives, and other material science applications. chemimpex.com The presence of the bromine atom along the polymer backbone offers a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups. This approach is a powerful tool for creating a diverse range of materials with tailored properties.

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that can be utilized to synthesize well-defined polymers from monomers like this compound. researchgate.net This method allows for the preparation of polymers with predetermined molecular weights and low polydispersity. researchgate.net The resulting polymers retain a bromine atom at one end of the chain, which can be further functionalized. cmu.edu

Table 1: Polymerization Methods and Potential Applications

| Polymerization Method | Key Features | Potential Applications of Functionalized Polymers |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and low polydispersity. researchgate.net | Coatings, adhesives, drug delivery systems. chemimpex.com |

Precursors for Complex Organic Molecules

This compound is a key precursor in stereoselective and stereospecific syntheses of complex organic molecules, including natural products and their analogs. sci-hub.se The defined Z-geometry of the double bond is often crucial for establishing the desired stereochemistry in the final product. masterorganicchemistry.comunacademy.com

One notable application is in Lu's lactonization protocol for the synthesis of γ-butenolides. sci-hub.se In this reaction, this compound reacts with an alkyne-containing alcohol in a tandem Sonogashira-type cross-coupling and 5-exo-dig cyclization process. sci-hub.se This methodology has been successfully applied to the asymmetric total synthesis of various natural products. sci-hub.se

Furthermore, this compound and its derivatives are utilized in palladium-catalyzed cross-coupling reactions to create conjugated dienoic and trienoic esters with high stereoisomeric purity. pnas.org These conjugated systems are important structural motifs in many biologically active molecules.

Table 2: Applications of this compound in Complex Synthesis

| Reaction Type | Reagents/Catalysts | Product Class | Significance |

|---|---|---|---|

| Lu's Lactonization | CuI/PdCl₂(PPh₃)₂ | γ-(Z)-Butenolides | Stereoselective synthesis of natural product scaffolds. sci-hub.se |

| Sonogashira Coupling | Palladium catalyst, terminal alkyne | Conjugated enynes | Key intermediates for natural product synthesis. |

The development of advanced materials often relies on the precise control of molecular structure and functionality. rsc.org this compound, with its inherent reactivity and stereochemical definition, provides a powerful tool for chemists to design and synthesize novel precursors for specialty chemicals and materials with unique and valuable properties. chemimpex.comcuriaglobal.com

Enzymatic Biotransformations and Biocatalysis Involving Brominated Acrylate Substrates

Characterization of Dehalogenase Activity Towards (Z)-3-Bromoacrylic Acid Analogs (e.g., cis-3-chloroacrylic acid dehalogenase)

Isomer-specific 3-chloroacrylic acid dehalogenases are pivotal enzymes in the degradation of the nematocide 1,3-dichloropropene (B49464). acs.org These enzymes catalyze the hydrolytic dehalogenation of cis- and trans-isomers of 3-chloroacrylate (B1242026) to form malonate semialdehyde. acs.org One such enzyme, cis-3-chloroacrylic acid dehalogenase (cis-CaaD) from Pseudomonas pavonaceae 170, has been extensively studied for its ability to process halogenated substrates. nih.govnih.gov This enzyme is part of a metabolic pathway that allows the bacterium to utilize 1,3-dichloropropene as a carbon and energy source. nih.gov

cis-CaaD is a member of the tautomerase superfamily, characterized by a β-α-β structural motif and a catalytic N-terminal proline residue. nih.govnih.gov While its primary characterized substrate is cis-3-chloroacrylic acid, it also demonstrates activity towards other halogenated acrylates, including this compound. nih.gov The enzyme catalyzes the conversion of cis-3-bromoacrylate to malonate semialdehyde. nih.gov

A homolog of cis-CaaD from Corynebacterium glutamicum, designated Cg10062, shares 34% sequence identity and possesses the six critical active site residues. nih.govnih.gov However, Cg10062 exhibits low-level cis-CaaD activity and lacks the high specificity of the Pseudomonas enzyme, as it can process both cis and trans isomers of 3-chloroacrylate. nih.govnih.gov This difference in specificity highlights the subtle structural nuances that govern enzyme function.

The dehalogenation reaction catalyzed by these enzymes is a hydrolytic process, meaning it involves the use of a water molecule to cleave the carbon-halogen bond. nih.govresearchgate.net Specifically, cis-CaaD and its counterpart, trans-3-chloroacrylic acid dehalogenase (CaaD), mediate the release of the halogen from the sp2 hybridized carbon to yield malonate semialdehyde and a halide ion. researchgate.netutexas.edu

Detailed Enzymatic Reaction Kinetics and Catalytic Mechanisms

Understanding the kinetics and mechanism of an enzyme provides deep insights into its function. For cis-CaaD, both steady-state and pre-steady-state kinetic analyses have been employed to elucidate its catalytic cycle.

Steady-state kinetics describe the reaction rate when the concentration of the enzyme-substrate complex is relatively constant. The key parameters are kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time) and Km (the Michaelis constant, which is the substrate concentration at which the reaction rate is half of its maximum). A mutational analysis of a key active site loop in cis-CaaD provided insights into the role of specific residues on these kinetic parameters when using cis-3-bromoacrylate as the substrate. For instance, the T34A mutant showed a 4-fold increase in Km for cis-3-bromoacrylate, indicating a decreased affinity for this substrate compared to the wild-type enzyme. nih.gov In contrast, the Km of Cg10062 for the same substrate was 687-fold higher than that of wild-type cis-CaaD, demonstrating a significantly lower affinity. nih.gov

Table 1: Kinetic Parameters of cis-CaaD and its Mutant for cis-3-Bromoacrylate

| Enzyme | Km Fold Increase (vs. Wild-type cis-CaaD) |

| T34A mutant of cis-CaaD | 4-fold nih.gov |

| Cg10062 | 687-fold nih.govnih.gov |

This table illustrates the relative change in the Michaelis constant (Km) for cis-3-bromoacrylate for a mutant of cis-CaaD and a homolog, Cg10062, as compared to the wild-type cis-CaaD.

Pre-steady-state kinetics investigate the initial moments of the enzymatic reaction, before the steady state is reached. These studies can reveal the individual steps of the reaction mechanism, such as substrate binding, chemical transformation, and product release. For cis-CaaD, pre-steady-state analysis using stopped-flow and chemical-quench techniques has been instrumental. acs.org

Global fitting of all the kinetic data is best described by a four-step mechanism:

The enzyme binds the substrate.

An immediate isomerization of the enzyme-substrate complex occurs, leading to an alternate fluorescent form.

The chemical reaction (dehalogenation) takes place.

The two products are released in an ordered fashion, with the release of the first product being the rate-limiting step. acs.org

Inhibition studies with bromide ions, which are competitive inhibitors, suggest that the halide is the second product to be released, following the release of malonate semialdehyde. acs.org

Structural and Mutagenesis Studies of Enzyme Active Sites

The specificity and catalytic efficiency of dehalogenases are determined by the precise three-dimensional arrangement of amino acid residues within their active sites. X-ray crystallography and site-directed mutagenesis are powerful tools to probe these structure-function relationships.

For cis-CaaD, a combination of sequence analysis, crystallographic studies, and mutagenesis has identified several crucial residues for its catalytic activity. researchgate.netnih.gov These include Pro-1, His-28, Arg-70, Arg-73, Tyr-103, and Glu-114. nih.govnih.govresearchgate.net

Pro-1: This N-terminal proline is a hallmark of the tautomerase superfamily. nih.gov In cis-CaaD, it is proposed to act as a general acid, protonating the C2 position of the substrate to facilitate the conjugate addition of water. nih.gov This is supported by the fact that the P1A mutant (where proline is replaced by alanine) is inactive. acs.org The pKa of Pro-1 in the related CaaD enzyme has been determined to be approximately 9.2, and a pH-rate profile for cis-CaaD implicates a group with a similar pKa of ~9.3, further supporting its role as a protonated, acidic residue during catalysis. nih.gov

Glu-114: This glutamate (B1630785) residue is positioned to act as a general base, activating a water molecule for nucleophilic attack at the C3 position of the substrate. nih.govnih.gov

Arg-70 and Arg-73: These two arginine residues are thought to interact with the carboxylate group of the substrate, helping to correctly position it in the active site and to polarize the molecule, making C3 more susceptible to attack. nih.govnih.gov

His-28 and Tyr-103': Initially identified through crystal structures, the importance of these residues was confirmed by mutagenesis. rcsb.orgsemanticscholar.org His-28 is involved in binding the substrate's carboxylate group. rcsb.orgsemanticscholar.org Tyr-103' from an adjacent subunit appears to assist Glu-114 in activating the catalytic water molecule. semanticscholar.org

Arg-117: More recent structural studies have identified Arg-117 as another active site residue, and mutagenesis studies have confirmed its importance for catalytic activity. nih.goviucr.org

The high substrate specificity of cis-CaaD, particularly its preference for the cis-isomer of haloacrylates, is a key feature. Structural comparisons between cis-CaaD and its less specific homolog, Cg10062, have provided valuable clues. A significant difference lies in a six-residue active site loop (residues 32-38). acs.orgnih.gov In cis-CaaD, this loop closes down over the active site upon substrate binding, effectively sequestering the reaction from the solvent. acs.org In contrast, this loop does not adopt a closed conformation in Cg10062. nih.gov

Mutational studies on this loop in cis-CaaD have been performed to understand its role. nih.gov Changing individual residues in this loop to those found in Cg10062, such as the T34A mutation, resulted in an enzyme that behaved more like Cg10062. nih.gov The T34A mutant exhibited a four-fold decrease in the pre-steady-state burst rate compared to the wild-type enzyme, and Cg10062 shows no burst at all. nih.gov These findings strongly suggest that this active site loop plays a critical role in both the catalytic efficiency and the substrate specificity of cis-CaaD. nih.gov

The crystal structure of cis-CaaD inactivated by an epoxide inhibitor shows how the active site can stereospecifically recognize molecules. The interactions implicate Arg-70 (or a bound water molecule) as a proton donor for opening the epoxide ring, while Arg-73 and His-28 are primary binding contacts for the carboxylate group. rcsb.orgsemanticscholar.org This specific binding mode positions only the (R)-enantiomer of the inhibitor to covalently modify Pro-1, explaining the enzyme's stereospecific inactivation. rcsb.orgsemanticscholar.org

Exploration of Z 3 Bromoacrylic Acid in Polymer Science and Materials Engineering

Design and Synthesis of Copolymers Incorporating (Z)-3-Bromoacrylic Acid Units

The incorporation of this compound into copolymer chains can be envisioned through various polymerization techniques, most notably free-radical polymerization. In a typical copolymerization involving two monomers, M1 and M2, the resulting copolymer's composition is dictated by the monomer feed ratio and their respective reactivity ratios (r1 and r2) copoldb.jp. The reactivity ratios indicate the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer youtube.com. For the copolymerization of this compound (M1) with a comonomer such as styrene (B11656) or methyl methacrylate (B99206) (M2), the reactivity ratios would need to be determined experimentally. This is often done by carrying out the polymerization to low conversion for several different monomer feed ratios and analyzing the resulting copolymer composition using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netsapub.org.

While direct studies on this compound are not prevalent, research on similar bromo-functionalized acrylic monomers, such as bromoacrylated methyl oleate, has been conducted. In such studies, copolymers were synthesized with monomers like styrene and methyl methacrylate, and their reactivity ratios were calculated to understand the copolymerization behavior researchgate.net. It is plausible that this compound could be similarly copolymerized to introduce bromine and carboxylic acid functionalities into the resulting polymer chains. The presence of the carboxylic acid group might influence the reactivity ratios, as has been observed in the copolymerization of acrylic acid and methacrylic acid, where solvent effects can be significant cmu.edu.

The synthesis of copolymers containing this compound would likely involve dissolving the monomers in a suitable solvent, adding a radical initiator (e.g., azobisisobutyronitrile - AIBN), and heating the mixture under an inert atmosphere. The resulting copolymer would then be isolated and purified.

Table 1: Hypothetical Copolymerization Data for this compound (M1) and a Comonomer (M2)

| Feed Mole Fraction of M1 (f1) | Copolymer Mole Fraction of M1 (F1) |

| 0.1 | Data to be determined experimentally |

| 0.3 | Data to be determined experimentally |

| 0.5 | Data to be determined experimentally |

| 0.7 | Data to be determined experimentally |

| 0.9 | Data to be determined experimentally |

Utilization in Advanced Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality cmu.edu. The unique structure of this compound, containing both a polymerizable double bond and a bromine atom, suggests its potential utility in such advanced polymerization methods.

Development of Bromine-Terminated Macromonomers for Controlled Polymerization (e.g., via ATRP related methodologies)

A key application of ATRP is the synthesis of well-defined block copolymers, which requires a macroinitiator—a polymer chain with a functional group capable of initiating the polymerization of a second monomer . This compound could theoretically be used to create bromine-terminated macromonomers. One approach would be to synthesize a homopolymer or copolymer of other monomers and then react the resulting polymer with this compound to introduce a terminal bromine atom.

However, a more direct and controlled approach would be to utilize a functional initiator for ATRP that contains a protected carboxylic acid group. After polymerization of a first monomer, the protecting group could be removed, and the resulting carboxylic acid could be reacted with a compound containing a bromine atom suitable for initiating a subsequent ATRP, although this is a multi-step process.

The bromine atom on the this compound monomer itself is vinylic and generally not suitable for initiating ATRP directly. ATRP initiators are typically alkyl halides with an activating substituent on the α-carbon nih.gov. Therefore, the direct polymerization of this compound via ATRP to form a bromine-terminated macromonomer would be challenging. A more feasible approach would be to first synthesize a polymer with pendant carboxylic acid groups and then modify these groups to introduce a bromine-containing ATRP initiating site.

Fabrication and Characterization of Novel Functional Polymers and Polymeric Materials

The incorporation of this compound units into a polymer backbone would yield a functional polymer with both carboxylic acid and bromine moieties. These functional groups can serve as handles for further post-polymerization modification, allowing for the fabrication of a wide range of novel materials researchgate.net.

The carboxylic acid groups can impart hydrophilicity and pH-responsiveness to the polymer. They can also be used for conjugation with other molecules, such as biomolecules, through standard coupling chemistries. The bromine atoms, while less reactive than typical ATRP initiating sites, could potentially undergo nucleophilic substitution reactions to introduce other functional groups.

The characterization of such functional polymers would involve a suite of analytical techniques.

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy would be used to confirm the presence of the carboxylic acid and other functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to determine the copolymer composition and microstructure sapub.orgnih.gov.

Chromatography: Gel Permeation Chromatography (GPC) would be employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers nih.gov.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to investigate the thermal properties of the polymers, such as the glass transition temperature (Tg) and thermal stability dergi-fytronix.com.

The properties of the resulting polymers would be highly dependent on the comonomer used, the composition of the copolymer, and any subsequent modifications. For instance, copolymerization with a hydrophobic monomer like styrene could lead to amphiphilic block copolymers that self-assemble into micelles or other nanostructures in solution nih.govresearchgate.net.

Table 2: Potential Functional Polymers Derived from this compound Copolymers

| Copolymer System | Potential Functionalization Reaction | Resulting Polymer Functionality | Potential Application Area |

| Poly(this compound--co--styrene) | Amination of the C-Br bond | Pendant amine groups | pH-responsive materials, drug delivery |

| Poly(this compound--co--methyl methacrylate) | Esterification of the carboxylic acid | Tunable hydrophobicity | Coatings, adhesives |

| Poly(this compound--co--N-isopropylacrylamide) | Both functionalities present | Dual pH and thermo-responsive | Smart hydrogels, sensors |

Computational Chemistry and Theoretical Investigations of Z 3 Bromoacrylic Acid

Quantum Chemical Studies for Elucidating Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the intricate details of chemical reactions involving (Z)-3-bromoacrylic acid. rsc.org These computational methods allow for the exploration of potential energy surfaces, which helps in identifying stable intermediates, products, and the high-energy transition states that connect them. rsc.orgarxiv.org Understanding these pathways is fundamental to predicting reaction outcomes and designing new synthetic methodologies. rsc.org

The study of reaction mechanisms through quantum chemistry involves calculating the energies of reactants, intermediates, transition states, and products. rsc.org For instance, in reactions where this compound acts as a Michael acceptor, theoretical models can predict the reactivity and potential for adverse effects like mutagenicity. core.ac.uk One approach involves using an intermediate structure to probe the reactivity of aza-Michael acceptors, which can eliminate the need for more complex transition state calculations. core.ac.uk In other applications, such as the functionalization of carbohydrates using the methyl ester of this compound, computational studies can elucidate the transition states involved in mechanisms like addition-elimination, which dictates the final stereochemistry of the product. chemrxiv.org

Transition states are confirmed through techniques like Intrinsic Reaction Coordinate (IRC) calculations, which ensure that the identified high-energy structure correctly connects the reactant and product states. acs.org The ability to model these fleeting structures provides deep insight into the factors controlling reaction rates and selectivity. rsc.org

Table 1: Common Quantum Chemical Methods for Reaction Pathway Analysis

| Method/Technique | Application in Studying this compound |

|---|---|

| Density Functional Theory (DFT) | Calculating the geometric and electronic structures of reactants, products, and transition states; determining reaction energies and activation barriers. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | Providing highly accurate energy calculations for key points on the potential energy surface, often used to benchmark DFT results. |

| Transition State Search Algorithms (e.g., Berny optimization) | Locating the saddle point on the potential energy surface that represents the transition state of a specific reaction step. arxiv.org |

| Intrinsic Reaction Coordinate (IRC) | Verifying that a found transition state connects the intended reactants and products, thus confirming the reaction pathway. acs.org |

| Solvation Models (e.g., PCM, SMD) | Accounting for the effect of the solvent on the reaction pathway and energies, providing more realistic predictions. acs.org |

Molecular Docking Simulations for Enzyme-Substrate and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. researchgate.net This method is crucial for understanding the potential biological activity of compounds like this compound. Docking simulations evaluate the binding modes and affinities of a ligand within the active site of a target receptor, which is a standard tool in drug design. researchgate.net

Research has indicated that this compound can act as a potent irreversible inhibitor of enzymes like dehalogenases. biosynth.com It is suggested that the compound reacts covalently with residues in the enzyme's active site. biosynth.com Molecular docking can simulate this interaction, identifying the specific amino acid residues involved and predicting the binding energy. For example, in the related enzyme cis-3-chloroacrylic acid dehalogenase, a proline residue at the N-terminus is crucial for binding the substrate and polarizing the α,β-unsaturated acid to facilitate the addition of water. nih.gov Docking simulations for this compound with similar enzymes could reveal analogous binding modes. nih.govmdpi.com

The process involves generating a multitude of possible ligand conformations and orientations (poses) within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net These in silico studies can guide further experimental work by prioritizing compounds and explaining observed biological activity at a molecular level. scielo.brnih.gov

Table 2: Key Steps in Molecular Docking of this compound with an Enzyme

| Step | Description | Key Considerations |

|---|---|---|

| 1. Receptor Preparation | Obtaining the 3D structure of the target enzyme (e.g., from the Protein Data Bank) and preparing it by adding hydrogens and assigning charges. | The quality of the crystal structure is critical. The binding site must be well-defined. scielo.br |

| 2. Ligand Preparation | Generating a 3D structure of this compound, optimizing its geometry, and assigning charges. | The correct stereochemistry and protonation state of the ligand are essential for accurate results. |

| 3. Docking Simulation | Using a search algorithm to place the ligand in the receptor's active site in various orientations and conformations. | The search space should be defined to cover the entire binding pocket. researchgate.net |

| 4. Scoring and Analysis | Evaluating each pose with a scoring function to estimate binding affinity (e.g., in kcal/mol) and ranking the poses. | The top-ranked poses are analyzed for key interactions like hydrogen bonds, and hydrophobic and electrostatic interactions with amino acid residues. nih.gov |

Predictive Modeling of Regioselectivity and Stereoselectivity in Organic Transformations

The reactivity of this compound and its derivatives is significantly influenced by factors that control regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the specific 3D orientation of the product). Computational modeling plays a vital role in predicting and rationalizing these outcomes.

For example, in palladium-catalyzed cross-coupling reactions, the stereochemistry of the starting material is often retained in the product. The use of ethyl (Z)-β-bromoacrylate in Negishi coupling reactions can lead to the formation of specific (Z)-configured trienoates with high stereoisomeric purity (≥98%). pnas.org Similarly, the reaction of the methyl ester of this compound with a carbohydrate can proceed through an addition-elimination mechanism to yield an exclusively trans-configured alkene product. chemrxiv.org Theoretical models, including transition state analysis, can explain why one stereochemical pathway is favored over another. wustl.edu

Machine learning models are also emerging as a tool for predicting the regioselectivity of certain reactions, although their application to specific substrates like this compound is an area of ongoing development. nih.gov These models are trained on datasets of known reactions to predict the outcomes for new, un-tested substrates. nih.gov The stereochemical outcome of reactions involving related compounds, such as the distinct reactivity of the Z-isomer of 3-iodoacrylic acid, highlights the critical role of the double bond configuration in directing the approach of reagents and influencing reaction pathways.

Table 3: Examples of Stereoselective Reactions Involving Bromoacrylates

| Reactant | Reaction Type | Product Configuration | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ethyl (Z)-β-bromoacrylate | Negishi Coupling | Ethyl (2Z,4E,6E)-trideca-2,4,6-trienoate | ≥98% pure isomer | pnas.org |

| Methyl ester of this compound | Addition-Elimination with a sugar | trans-configured alkene | Exclusive product | chemrxiv.org |

Conformational Analysis and Electronic Structure Calculations

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orgmaricopa.edu For this compound, rotation can occur around the C-C single bond, leading to different conformers with varying potential energies. Quantum chemical calculations can be used to perform a theoretical conformational analysis to identify the most stable conformers (energy minima) and the energy barriers to rotation. mdpi.com The most stable conformation is typically the one that minimizes steric and torsional strain. libretexts.orgmaricopa.edu For instance, in related molecules, the anti conformation is often the global minimum on the potential energy surface. mdpi.com

Electronic structure calculations provide fundamental information about the distribution of electrons in a molecule, which governs its chemical properties and reactivity. These calculations can determine key descriptors for this compound. More advanced calculations can map the electrostatic potential to identify electron-rich and electron-poor regions, and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding how the molecule will interact with other reagents in chemical reactions.

Table 4: Selected Computed Properties of this compound

| Property | Value/Descriptor | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₃H₃BrO₂ | Defines the atomic composition. | copoldb.jp |

| Molecular Weight | 150.96 g/mol | Mass of one mole of the substance. | copoldb.jpsimsonpharma.com |

| IUPAC Name | (2Z)-3-bromoprop-2-enoic acid | Unambiguous chemical name. | copoldb.jp |

| SMILES | C(=C\Br)\C(=O)O | A line notation for molecular structure. | biosynth.comcopoldb.jp |

| Topological Polar Surface Area (tPSA) | 37.3 Ų | Predicts properties like membrane permeability. | copoldb.jp |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 0.5 | Indicates the lipophilicity of the molecule. | nih.gov |

Emerging Research Avenues and Future Perspectives for Z 3 Bromoacrylic Acid

Development of Novel Catalytic Systems for Enhanced (Z)-3-Bromoacrylic Acid Transformations

The development of new catalytic systems is crucial for unlocking the full potential of this compound in chemical synthesis. Research is increasingly focused on creating more efficient and selective catalysts for its transformations.

One promising area of research involves the use of photoredox catalysis. chemrxiv.org This method allows for the site-selective functionalization of complex molecules under mild conditions, avoiding the need for harsh reagents. For instance, photoredox catalysis has been employed to append olefinic functionality to carbohydrate skeletons using the methyl ester of this compound. chemrxiv.org This resulted in the exclusive formation of the trans-configured alkene through an addition-elimination mechanism. chemrxiv.org The use of organic photocatalysts like 4CzIPN represents an attractive, metal-free variation of this protocol. chemrxiv.org

Organoboron acids are also being explored as catalysts for transformations involving acrylic acid derivatives. rsc.org These catalysts are unique in their ability to form reversible covalent bonds with acidic functional groups, leading to distinct reactivity patterns. rsc.org Boronic-acid-containing microgels have shown enhanced catalytic function in reactions such as aza-Michael additions, aldol (B89426) reactions, amidation, and [4+2] cycloadditions. rsc.org The catalytic activity of these microgels can be tuned by external stimuli, such as bubbling with N2/CO2 gas, which demonstrates the potential for creating switchable catalytic systems. rsc.org

Furthermore, metal-based catalysts continue to be a significant focus of research. Copper and palladium catalysts, for example, are widely used in multicomponent reactions involving acrylic acid derivatives. frontiersin.orgresearchgate.net Current efforts are aimed at developing more environmentally friendly catalytic systems to reduce the reliance on expensive and potentially toxic metals. frontiersin.orgresearchgate.net The catalytic cracking of related compounds to acrylic acid using strong acids in the presence of bromide or chloride salts highlights an alternative approach that proceeds via simple SN2 and elimination reactions. researchgate.net

| Catalytic System | Transformation Type | Key Features |

| Photoredox Catalysis | Site-selective C–H bond functionalization | Metal-free options available, mild reaction conditions. chemrxiv.org |

| Organoboron Acids | Aza-Michael addition, Aldol, Amidation, [4+2] cycloaddition | Reversible covalent bonding, tunable catalytic activity. rsc.org |

| Copper/Palladium Catalysis | Multicomponent reactions | Widely applicable, ongoing development of "green" alternatives. frontiersin.orgresearchgate.net |

| Acid Catalysis with Halide Salts | Catalytic cracking | Proceeds via SN2 and elimination reactions. researchgate.net |

Integration into Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are a powerful tool for generating diverse chemical libraries. This compound and its derivatives are valuable building blocks in this context due to their multiple reactive sites.

One notable application is in the synthesis of peptide tertiary amides (PTAs). A combinatorial library of trimeric PTAs was constructed using (R)- and (S)-2-bromopropionic acid (a derivative of bromoacrylic acid) and bromoacetic acid as sub-monomers. nih.gov This approach allows for the creation of large, conformationally constrained libraries of N-alkylated peptides, which are valuable for screening against biological targets. nih.gov

Copper-catalyzed MCRs have also been employed to synthesize pharmaceutically relevant compounds. For example, various 2-bromo-3-phenylacrylic acid derivatives react with amines and carbon dioxide in the presence of a copper(I) oxide catalyst to form oxazolidinediones in high yields. postech.ac.krrsc.org This method is scalable and avoids the need for sensitive ligands or expensive additives. postech.ac.krrsc.org

The development of novel MCRs involving this compound and its analogs is an active area of research. For instance, (Z)-3-iodoacrylic acids have been shown to be valuable starting materials for tunable cascade multicomponent processes involving terminal alkynes and primary amines, leading to diverse libraries of γ-lactams. These reactions highlight the potential of haloacrylic acids to participate in complex, one-pot transformations for the rapid generation of molecular diversity.

Exploration of Applications in Sustainable Chemistry and Green Synthesis Protocols

The principles of sustainable chemistry and green synthesis are increasingly influencing the design of chemical processes. Research involving this compound is contributing to this shift by exploring more environmentally benign synthetic routes.

A key area of focus is the use of natural acid catalysts. For example, Schiff bases have been synthesized by condensing primary aryl amines with acetophenones under solvent-free conditions, using the natural acids found in unripe mango as a catalyst. ijraset.com While this specific example does not directly involve this compound, it demonstrates a green chemistry principle that could be applied to its reactions.

The development of catalyst systems that operate under mild conditions and avoid toxic reagents is another important aspect of green synthesis. The use of photoredox catalysis, as mentioned earlier, is a prime example of a greener approach to chemical transformations. chemrxiv.org

Furthermore, the fixation of carbon dioxide, a prominent greenhouse gas, into valuable chemical products is a major goal of sustainable chemistry. The copper-catalyzed synthesis of oxazolidinediones from 2-bromo-3-phenylacrylic acid derivatives, amines, and CO2 is a significant step in this direction. postech.ac.krrsc.org This process utilizes a readily available C1 building block to create complex, pharmaceutically relevant molecules. postech.ac.kr

Advancements in Material Science and Bio-inspired Material Design Utilizing this compound Derivatives

This compound and its derivatives are finding applications in the development of advanced materials with tailored properties. chemimpex.com Their ability to participate in polymerization and surface modification reactions makes them valuable building blocks for new materials. chemimpex.com

In polymer chemistry, this compound can be incorporated into polymer matrices to create specialty polymers for applications such as coatings and adhesives. chemimpex.com Its derivatives can also be used to create functional polymers with unique properties, such as improved conductivity or reactivity, which are valuable for applications in electronics and nanotechnology.

The concept of bio-inspired material design, which mimics the structures and functions of biological materials, is a rapidly growing field. mdpi.comresearchgate.net this compound derivatives can be used in bioconjugation processes to attach biomolecules to surfaces or other molecules. chemimpex.com This is particularly useful for modifying the surfaces of biomedical devices to enhance their biocompatibility and functionality.

The development of mechanically responsive materials is another exciting area of research. Bio-inspired materials that respond to external stimuli are being developed for a range of applications. bioinspired-materials.ch While direct examples involving this compound are still emerging, its versatile reactivity makes it a promising candidate for incorporation into such smart materials.

| Application Area | Example | Potential Impact |

| Polymer Chemistry | Creation of specialty polymers | Enhanced coatings, adhesives, and functional materials. chemimpex.com |

| Bioconjugation | Surface modification of biomedical devices | Improved biocompatibility and functionality of medical implants. |

| Bio-inspired Materials | Development of responsive materials | Creation of "smart" materials that adapt to their environment. bioinspired-materials.ch |

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-bromoacrylic acid, and how is stereochemical purity ensured?

Synthesis of this compound typically involves bromination of acrylic acid derivatives under controlled conditions. A common method is the stereoselective addition of bromine to propiolic acid, followed by acid-catalyzed isomerization to stabilize the Z-configuration. To ensure stereochemical purity, techniques like 1H-NMR (to confirm coupling constants indicative of Z-configuration) and HPLC with chiral columns are employed . Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) can track intermediates, while recrystallization or column chromatography isolates the final product .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical stability?

Key techniques include:

- Melting point analysis (comparison to literature values, e.g., ~99–102°C for structurally similar brominated acids) .

- Spectroscopy :

- FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- 1H/13C-NMR to verify Z-configuration (e.g., coupling constants between vinylic protons) .

- HPLC with UV detection for purity assessment (>95% by GC) .

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition profiles .

Advanced Research Questions

Q. How does the Z-configuration influence the reactivity of 3-bromoacrylic acid in Diels-Alder reactions?

The Z-configuration introduces steric hindrance near the double bond, affecting regioselectivity and reaction kinetics. For example, in cycloadditions with electron-deficient dienes, the Z-isomer may exhibit slower reaction rates compared to the E-isomer due to unfavorable orbital overlap. Computational studies (e.g., DFT calculations ) can model transition states to predict stereochemical outcomes . Experimental validation involves isolating adducts via column chromatography and analyzing stereochemistry through X-ray crystallography or NOESY NMR .

Q. How can researchers resolve contradictions in kinetic data for this compound’s hydrolysis under varying pH conditions?

Discrepancies in hydrolysis rates (e.g., faster degradation in acidic vs. alkaline media) may arise from competing mechanisms (e.g., nucleophilic vs. electrophilic pathways). To address this:

- Perform pH-dependent kinetic studies with UV-Vis spectroscopy to track absorbance changes.

- Use isotopic labeling (e.g., D2O) to identify proton-transfer steps.

- Validate mechanisms via computational modeling (e.g., transition state theory) .

- Replicate experiments under inert atmospheres to rule out oxidative side reactions .

Q. What role does this compound play in asymmetric catalysis, and how is enantioselectivity optimized?

The compound can act as a chiral building block in organocatalytic systems. For instance, its Z-configuration may enhance steric control in Michael additions. Optimization strategies include:

- Screening chiral catalysts (e.g., proline derivatives) to improve enantiomeric excess (ee).

- Modifying reaction solvents (e.g., polar aprotic media) to stabilize transition states.

- Monitoring ee via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How do researchers assess the stability of this compound under photolytic conditions?

Photodegradation studies involve:

- Exposing samples to UV light (e.g., 254 nm) in controlled chambers.

- Quantifying degradation products via LC-MS or GC-MS .

- Correlating results with computational photolysis models to predict environmental persistence .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., unexpected reaction yields), systematically vary one parameter (e.g., temperature, catalyst loading) while holding others constant. Use Design of Experiments (DoE) software to identify significant variables .

- Advanced Characterization : Combine X-ray crystallography with synchrotron radiation for high-resolution structural insights, particularly for transient intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.